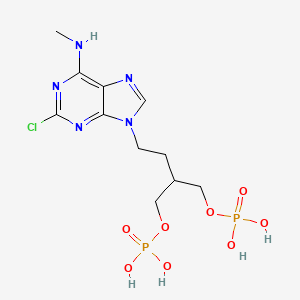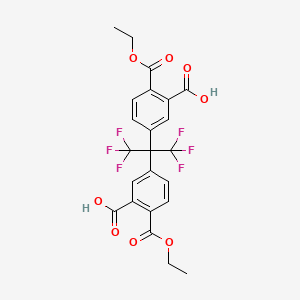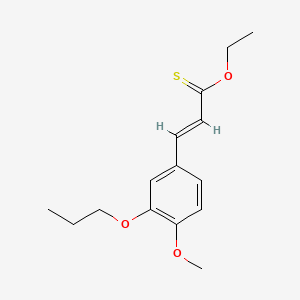
4'-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a bromophenyl group, a dimethylamino group, and a propiophenone structure, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride typically involves the bromination of phenylacetic acid followed by a series of chemical reactions to introduce the dimethylamino and propiophenone groups. One common method involves the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by condensation with sodium cyanide in ethanol and hydrolysis with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its bromophenyl group allows it to bind to specific receptors or active sites, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its overall structure and applications.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and is studied for its antimicrobial and anticancer properties.
Uniqueness
4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
101573-55-1 |
|---|---|
Formule moléculaire |
C17H19BrClNO |
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
1-[4-(4-bromophenyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H18BrNO.ClH/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14;/h3-10H,11-12H2,1-2H3;1H |
Clé InChI |
MXNRDWWTZQZILP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


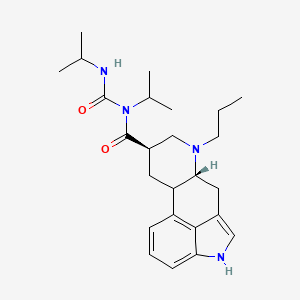
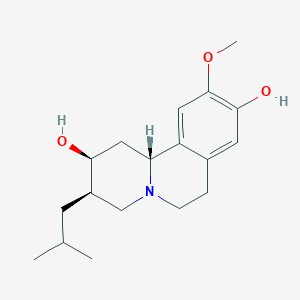


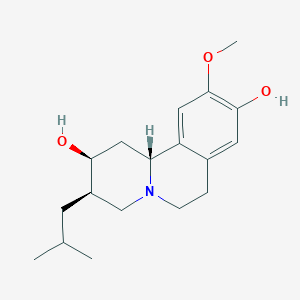

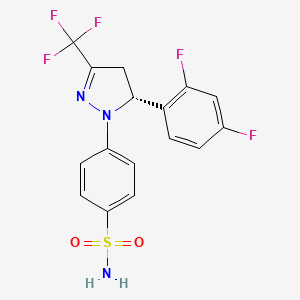
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
